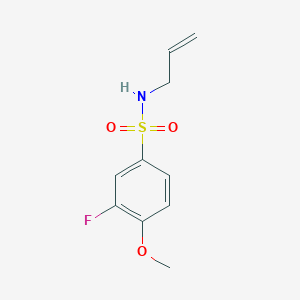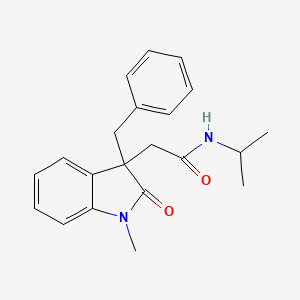![molecular formula C17H23N3O4S B5408194 1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)
1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as "APS" and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
APS has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. APS has been used in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
Mecanismo De Acción
APS exerts its effects by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. APS also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
APS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. APS has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APS has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its mechanism of action is well understood. However, APS also has some limitations. It is relatively unstable and can degrade over time. It can also be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the study of APS. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. APS has been shown to have neuroprotective properties and could potentially be used as a treatment for these diseases. Another potential application is in the development of new anti-cancer drugs. APS has been shown to be effective against various types of cancer cells and could be further studied for its potential as a cancer treatment. Finally, APS could be further studied for its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of APS in the treatment of various diseases.
Métodos De Síntesis
The synthesis of APS involves the reaction of 4-aminobenzenesulfonamide with allyl isothiocyanate, followed by the reaction of the resulting product with piperidine-4-carboxylic acid anhydride. The final product is obtained after acetylation of the piperidine nitrogen.
Propiedades
IUPAC Name |
1-acetyl-N-[4-(prop-2-enylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-10-18-25(23,24)16-6-4-15(5-7-16)19-17(22)14-8-11-20(12-9-14)13(2)21/h3-7,14,18H,1,8-12H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLRHLPOPSLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)
![N'-{[(3,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5408123.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5408140.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408161.png)
![1-[2-(2-methoxyphenoxy)ethyl]-4-phenylpiperazine](/img/structure/B5408163.png)
![2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5408170.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5408174.png)
![3-[3-(4-chlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5408179.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5408187.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)

